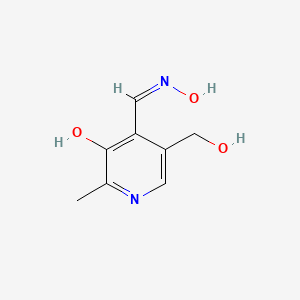
3-Hydroxy-5-(hydroxymethyl)-2-methylisonicotinaldehyde oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-5-(hydroxymethyl)-2-methylisonicotinaldehyde oxime is a complex organic compound with a unique structure that includes hydroxyl, hydroxymethyl, and oxime functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-5-(hydroxymethyl)-2-methylisonicotinaldehyde oxime typically involves multiple steps. One common method includes the reaction of 3-Hydroxy-5-(hydroxymethyl)-2-methylisonicotinaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium bicarbonate. This reaction forms the oxime derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-5-(hydroxymethyl)-2-methylisonicotinaldehyde oxime can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The oxime group can be reduced to form amines.
Substitution: The hydroxyl and oxime groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of ethers, esters, or other substituted derivatives.
Scientific Research Applications
3-Hydroxy-5-(hydroxymethyl)-2-methylisonicotinaldehyde oxime has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Hydroxy-5-(hydroxymethyl)-2-methylisonicotinaldehyde oxime involves its interaction with various molecular targets. The oxime group can form stable complexes with metal ions, which can influence enzymatic activity and other biochemical processes. Additionally, the compound’s hydroxyl and hydroxymethyl groups can participate in hydrogen bonding and other interactions that affect its biological activity.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-5-methylisoxazole: Shares the hydroxyl and methyl groups but lacks the oxime functionality.
3-Hydroxy-5-(hydroxymethyl)-2-methylisonicotinate: Similar structure but with a carboxylate group instead of an aldehyde.
Uniqueness
3-Hydroxy-5-(hydroxymethyl)-2-methylisonicotinaldehyde oxime is unique due to the presence of both hydroxyl and oxime groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable target for research and development.
Properties
Molecular Formula |
C8H10N2O3 |
|---|---|
Molecular Weight |
182.18 g/mol |
IUPAC Name |
4-[(Z)-hydroxyiminomethyl]-5-(hydroxymethyl)-2-methylpyridin-3-ol |
InChI |
InChI=1S/C8H10N2O3/c1-5-8(12)7(3-10-13)6(4-11)2-9-5/h2-3,11-13H,4H2,1H3/b10-3- |
InChI Key |
QXKIIRAOFHLZMD-KMKOMSMNSA-N |
Isomeric SMILES |
CC1=NC=C(C(=C1O)/C=N\O)CO |
Canonical SMILES |
CC1=NC=C(C(=C1O)C=NO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(4-Chlorophenyl)(imidazo[1,2-a]pyrimidin-3-yl)methanone](/img/structure/B11957286.png)
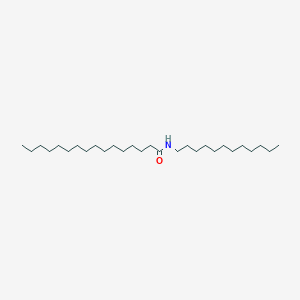
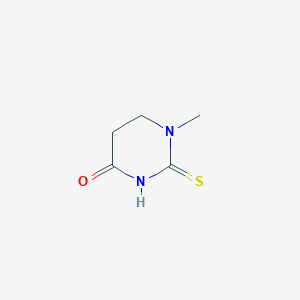

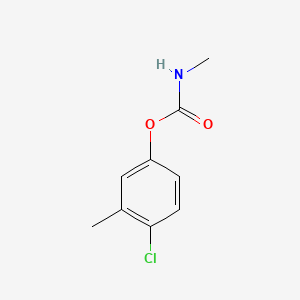



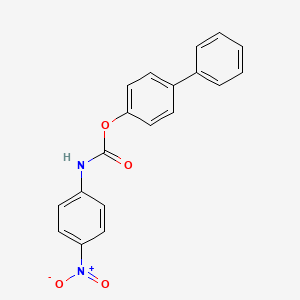

![9-Thiabicyclo[6.2.0]deca-1(8),6-diene, 9,9-dioxide](/img/structure/B11957335.png)
